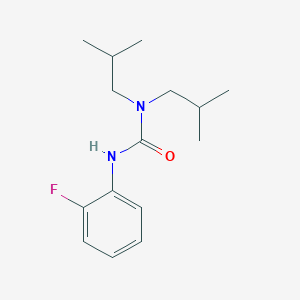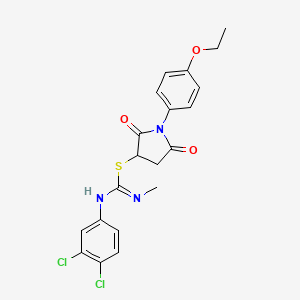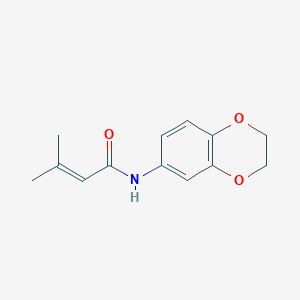
N'-(2-fluorophenyl)-N,N-diisobutylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-fluorophenyl)-N,N-diisobutylurea, also known as DIFU, is a chemical compound that has been widely used in scientific research for its unique properties. DIFU is a urea derivative that has a fluorine atom attached to the phenyl ring. This compound has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N'-(2-fluorophenyl)-N,N-diisobutylurea is not fully understood. However, it has been suggested that N'-(2-fluorophenyl)-N,N-diisobutylurea inhibits the activity of enzymes that are involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in the production of lipids, which can have a variety of effects on cells and tissues.
Biochemical and Physiological Effects:
N'-(2-fluorophenyl)-N,N-diisobutylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. N'-(2-fluorophenyl)-N,N-diisobutylurea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N'-(2-fluorophenyl)-N,N-diisobutylurea has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
实验室实验的优点和局限性
N'-(2-fluorophenyl)-N,N-diisobutylurea has several advantages for lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized. N'-(2-fluorophenyl)-N,N-diisobutylurea is also soluble in a variety of solvents, which makes it easy to use in different experimental systems. However, there are also limitations to using N'-(2-fluorophenyl)-N,N-diisobutylurea in lab experiments. For example, N'-(2-fluorophenyl)-N,N-diisobutylurea has a relatively short half-life in vivo, which can make it difficult to study its effects over long periods of time.
未来方向
There are several future directions for research on N'-(2-fluorophenyl)-N,N-diisobutylurea. One area of interest is the development of new drugs based on the structure of N'-(2-fluorophenyl)-N,N-diisobutylurea. Another area of interest is the study of the role of N'-(2-fluorophenyl)-N,N-diisobutylurea in lipid metabolism and its potential as a therapeutic target for metabolic disorders. In addition, there is a need for further research on the mechanism of action of N'-(2-fluorophenyl)-N,N-diisobutylurea and its effects on different biological systems.
Conclusion:
In conclusion, N'-(2-fluorophenyl)-N,N-diisobutylurea is a urea derivative that has been widely used in scientific research for its unique properties. It has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. N'-(2-fluorophenyl)-N,N-diisobutylurea has several advantages for lab experiments, but there are also limitations to its use. Future research on N'-(2-fluorophenyl)-N,N-diisobutylurea could lead to the development of new drugs and a better understanding of its role in biological systems.
合成方法
The synthesis of N'-(2-fluorophenyl)-N,N-diisobutylurea involves the reaction of 2-fluorophenyl isocyanate with diisobutylamine. The reaction takes place in a solvent such as toluene or dichloromethane, and the product is obtained by filtration and recrystallization. The purity of N'-(2-fluorophenyl)-N,N-diisobutylurea can be improved by using column chromatography.
科学研究应用
N'-(2-fluorophenyl)-N,N-diisobutylurea has been used in various fields of scientific research due to its unique properties. It has been used as a pharmacological tool to study the role of urea derivatives in biological systems. N'-(2-fluorophenyl)-N,N-diisobutylurea has also been used as a ligand in medicinal chemistry to develop new drugs for the treatment of various diseases. In addition, N'-(2-fluorophenyl)-N,N-diisobutylurea has been used as a probe to study the structure and function of proteins.
属性
IUPAC Name |
3-(2-fluorophenyl)-1,1-bis(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-8-6-5-7-13(14)16/h5-8,11-12H,9-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEMZNWFQHFLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-fluorophenyl)-N,N-diisobutylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4923634.png)
![1-ethyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4923640.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methoxyphenyl)butanamide](/img/structure/B4923654.png)

![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923680.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B4923684.png)
![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)

![1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4923703.png)


![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)